molecular formula C10H13NO B3267076 2-(Pyridin-2-yl)cyclopentanol CAS No. 442686-42-2

2-(Pyridin-2-yl)cyclopentanol

Cat. No. B3267076
Key on ui cas rn: 442686-42-2
M. Wt: 163.22 g/mol
InChI Key: GRSUKJPGLIHJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06733905B2

Procedure details

In an argon gas stream atmosphere, 80.0 g (496 mM) of 2-(2-pyridyl)cyclopentanone and 1600 ml of dry ethanol were placed in a 2 liter-three-necked flask, followed by stirring at room temperature and then addition thereto of 18.7 g (496 mM) of sodium boronhydride. The system was then stirred for 2 hours at room temperature, followed by addition thereto of a small amount of acetic acid and water. The reaction mixture was methylene chloride. The organic layer was dried with anhydrous sodium sulfate and subjected to distilling-off of the solvent under reduced pressure to obtain a residue. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain 61.0 g of 1-hydroxy-2-(2-pyridyl)cyclopentane (Yield: 75.3%)
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12].C(O)C.[Na].C(O)(=O)C>C(Cl)Cl.O>[OH:12][CH:8]1[CH2:9][CH2:10][CH2:11][CH:7]1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1 |^1:15|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1C(CCC1)=O
Step Two
Name
Quantity
1600 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
18.7 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition
STIRRING
Type
STIRRING
Details
The system was then stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
followed by addition
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=3/1)

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.